

Unraveling the Molecular Architecture of Ganoderic Acid GS-1: A Technical Guide

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Compound of Interest		
Compound Name:	Ganoderic acid GS-1	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **Ganoderic acid GS-1**, a highly oxygenated lanostane-type triterpenoid isolated from the fruiting body of the medicinal mushroom Ganoderma sinense. This document details the experimental protocols for its isolation and purification, presents a thorough analysis of its spectroscopic data, and offers insights into its potential biological significance.

Introduction

Ganoderic acids, a class of triterpenoids derived from Ganoderma species, have garnered significant attention in the scientific community for their diverse and potent biological activities. **Ganoderic acid GS-1** is a recently identified member of this family, and its structural elucidation is crucial for understanding its structure-activity relationships and exploring its therapeutic potential. This guide serves as a detailed resource for researchers engaged in natural product chemistry, drug discovery, and pharmacological studies.

Isolation and Purification of Ganoderic Acid GS-1

The isolation of **Ganoderic acid GS-1** from the fruiting bodies of Ganoderma sinense is a multi-step process involving extraction and chromatographic separation. The following protocol outlines the key steps employed in its purification.

Experimental Protocol:



Extraction:

- Air-dried and powdered fruiting bodies of Ganoderma sinense (10 kg) are exhaustively extracted with 95% ethanol at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, which typically contains the triterpenoids, is collected and concentrated.

Chromatographic Purification:

- The ethyl acetate extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Fractions containing compounds with similar TLC profiles are combined.
- Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20.
- The final purification is performed using preparative high-performance liquid chromatography (HPLC) to yield pure **Ganoderic acid GS-1**.

A visual representation of the experimental workflow for the isolation and purification of **Ganoderic acid GS-1** is provided below.





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Figure 1: Experimental workflow for the isolation of Ganoderic acid GS-1.

Structural Elucidation via Spectroscopic Analysis

The chemical structure of **Ganoderic acid GS-1** was determined through a combination of modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of **Ganoderic acid GS-1**.

Table 1: Mass Spectrometry Data for Ganoderic Acid GS-1

Parameter	Value
Molecular Formula	C ₃₀ H ₄₂ O ₆
Molecular Weight	498.65 g/mol
HR-ESI-MS (m/z)	[M+H] ⁺ calculated for C ₃₀ H ₄₃ O ₆ : 499.3003, found: 499.3008

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments are critical for the complete structural assignment of **Ganoderic acid GS-1**. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for Ganoderic Acid GS-1



Position	δΗ (ppm), mult. (J in Hz)
1α	1.65, m
1β	1.45, m
2α	2.50, m
2β	2.15, m
3	4.51, dd (11.5, 4.5)
5	1.35, m
6α	2.05, m
6β	1.85, m
7	4.40, br s
12α	2.60, d (18.0)
12β	2.30, d (18.0)
15	4.95, s
16α	2.25, m
16β	1.95, m
17	2.10, m
18-CH₃	0.95, s
19-CH₃	1.25, s
20	2.40, m
21-CH ₃	1.05, d (7.0)
22	6.80, q (7.0)
24	2.20, m
25	1.50, m
26-CH ₃	1.15, d (7.0)



27-CH₃	1.18, d (7.0)
28-CH₃	1.10, s
29-CH₃	1.20, s
30-CH₃	1.30, s

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for **Ganoderic Acid GS-1**



1 38.5 2 34.2 3 78.5 4 39.1 5 55.8 6 21.5 7 75.1 8 145.2 9 140.8 10 37.2 11 208.5 12 48.1 13 45.3 14 50.5 15 215.1 16 36.5 17 52.3 18 18.2 19 19.5 20 35.8 21 18.5 22 138.1 23 130.5	Position	δС (ррт)
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4 39.1 5 55.8 6 21.5 7 75.1 8 145.2 9 140.8 10 37.2 11 208.5 12 48.1 13 45.3 14 50.5 15 215.1 16 36.5 17 52.3 18 18.2 19 19.5 20 35.8 21 18.5 22 138.1	2	34.2
5 55.8 6 21.5 7 75.1 8 145.2 9 140.8 10 37.2 11 208.5 12 48.1 13 45.3 14 50.5 15 215.1 16 36.5 17 52.3 18 18.2 19 19.5 20 35.8 21 18.5 22 138.1	3	78.5
6 21.5 7 75.1 8 145.2 9 140.8 10 37.2 11 208.5 12 48.1 13 45.3 14 50.5 15 215.1 16 36.5 17 52.3 18 18.2 19 19.5 20 35.8 21 18.5 22 138.1	4	39.1
7 75.1 8 145.2 9 140.8 10 37.2 11 208.5 12 48.1 13 45.3 14 50.5 15 215.1 16 36.5 17 52.3 18 18.2 19 19.5 20 35.8 21 18.5 22 138.1	5	55.8
8 145.2 9 140.8 10 37.2 11 208.5 12 48.1 13 45.3 14 50.5 15 215.1 16 36.5 17 52.3 18 18.2 19 19.5 20 35.8 21 18.5 22 138.1	6	21.5
9 140.8 10 37.2 11 208.5 12 48.1 13 45.3 14 50.5 15 215.1 16 36.5 17 52.3 18 18.2 19 19.5 20 35.8 21 18.5 22 138.1	7	75.1
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14 50.5 15 215.1 16 36.5 17 52.3 18 18.2 19 19.5 20 35.8 21 18.5 22 138.1	12	48.1
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16 36.5 17 52.3 18 18.2 19 19.5 20 35.8 21 18.5 22 138.1	14	50.5
17 52.3 18 18.2 19 19.5 20 35.8 21 18.5 22 138.1	15	215.1
18 18.2 19 19.5 20 35.8 21 18.5 22 138.1	16	36.5
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22 138.1	20	35.8
	21	18.5
23 130.5	22	138.1
	23	130.5



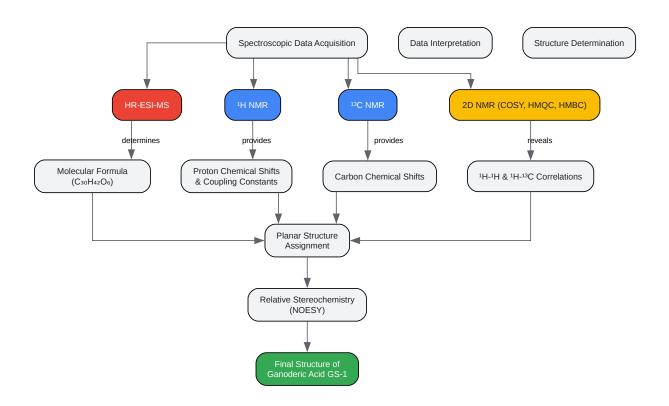
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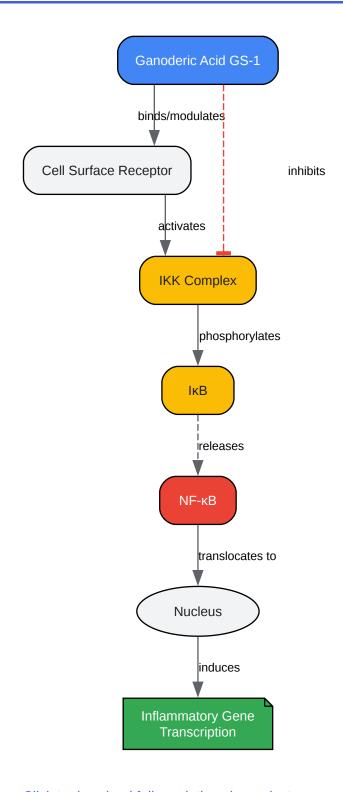
24	42.1
25	33.2
26	21.1
27	21.3
28	28.1
29	16.5
30	25.5
СООН	170.1

The structural elucidation process relies on the interpretation of correlations observed in 2D NMR spectra, as depicted in the following logical relationship diagram.









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